molecular formula C8H8O4 B194538 3-Hydroxy-4-methoxybenzoic acid CAS No. 645-08-9

3-Hydroxy-4-methoxybenzoic acid

Cat. No. B194538
CAS RN: 645-08-9
M. Wt: 168.15 g/mol
InChI Key: LBKFGYZQBSGRHY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzoic acid, also known as Isovanillic acid, is a methoxybenzoic acid derivative . It has a molecular weight of 168.15 and its linear formula is HOC6H3(OCH3)CO2H .


Synthesis Analysis

Isovanillic acid can be synthesized from Isovanillin . It has also been used in the synthesis of opiate alkaloid precursor, dihydrothebainone .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methoxybenzoic acid consists of a benzene ring with a hydroxy group at position 3 and a methoxy group at position 4 . The InChI key is LBKFGYZQBSGRHY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isovanillic acid is an intermediate in the production of vanillin from ferulic acid . It can be obtained from the oxidation of vanillin by various oxidizing agents .


Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzoic acid appears as a slightly brown solid . It is very soluble in water . The melting point is between 250-253 °C .

Scientific Research Applications

Encapsulation for Controlled Release

  • Vanillic acid has been used in the encapsulation of flavor molecules. It was intercalated into layered double hydroxide nanoparticles for controlled release in food applications (Hong, Oh, & Choy, 2008).

Radiation-induced Hydroxylation

  • Studies have examined the hydroxylation process of vanillic acid induced by gamma-radiation, highlighting its relevance in food irradiation (Gaisberger & Solar, 2001).

Spectroscopic Analysis

  • The vibrational and surface-enhanced Raman spectra of vanillic acid have been analyzed for potential analytical applications in detecting vanillic acid concentrations (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Activity

  • Novel derivatives of vanillic acid have been synthesized and tested for antibacterial activity. This is significant in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Inhibitory Effects on Enzymes

  • Vanillic acid has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This study provided insights into its potential application in cosmetic and pharmaceutical products (Gong, 2013).

Complex Formation with Metals

  • Research into the complex formation of neptunium(V) with vanillic acid has been conducted using time-resolved laser-induced fluorescence spectroscopy. This study is essential for understanding the interactions of organic molecules with radioactive elements (Vulpius, Geipel, Baraniak, & Bernhard, 2006).

Glycosidase and Phosphorylase Inhibition

  • Vanillic acid has been isolated from leaves of Cyclocarya paliurus and evaluated for its inhibitory activities on glycosidase and glycogen phosphorylase, suggesting potential applications in diabetes management (Li, Lu, Su, Li, She, He, & Lin, 2008).

Safety And Hazards

3-Hydroxy-4-methoxybenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

While specific future directions for 3-Hydroxy-4-methoxybenzoic acid are not mentioned in the search results, it is known that it is used as a flavoring agent and is an intermediate in the production of vanillin from ferulic acid . This suggests potential applications in the food and beverage industry, as well as in the production of fragrances and flavors.

properties

IUPAC Name

3-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFGYZQBSGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214745
Record name Isovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxybenzoic acid

CAS RN

645-08-9
Record name Isovanillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovanillic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovanillic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-p-anisic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVANILLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methanol (350 ml), isovanillin (50 gm) and 30% methanolic sodium hydroxide solution (1 ml), were heated to 45° C. To this solution, 35% hydrogen peroxide solution (107 ml) was charged slowly maintaining pH at 10.5 to 11.5 using methanolic sodium hydroxide solution over a period of 2-3 hours. The reaction mass was quenched into chilled water (1 lt) and the pH adjusted to 2-3 using hydrochloric acid. The solids were filtered, washed with 50% aqueous methanol (50 ml) and dried at 45-50° C. to yield 3-hydroxy-4-methoxy benzoic acid.
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
696
Citations
T Glowiak, H Kozlowski, LS Erre, B Gulinati… - Journal of …, 1992 - Taylor & Francis
… The cobalt complex of 3-hydroxy-4-methoxybenzoic acid exists as a one-dimensional polymer in which water molecules bridge [Co(hmba),] units (Figure 1). Two ligand molecules …
Number of citations: 36 www.tandfonline.com
RT Borchardt, JH Huber, M Houston - Journal of medicinal …, 1982 - ACS Publications
… 5-Cyano-3-hydroxy-4-methoxybenzoic Acid (9). CuCN was freshly prepared as follows: To a solution of CuS04-5H20 (450 mg, 1.8 mmol) in 1.5 mL of H20 warmedto 50 C was added …
Number of citations: 35 pubs.acs.org
EJM Pennings, GMJ Van Kempen - Biochemical Journal, 1981 - portlandpress.com
… In addition to this, we found that 4-hydroxy-3-methoxybenzoic acid and 3hydroxy-4-methoxybenzoic acid inhibited the sulphation of 3,4-dihydroxybenzoic acid 34% and 17% …
Number of citations: 6 portlandpress.com
B Nikodejevic, S Senoh, JW Daly… - Journal of Pharmacology …, 1970 - Citeseer
NIKODEJEVIC, B., S. SENOR, JW DALY AND CR CREVELING: Catechol-O-methyl-transferase. II. A new class of inhibitors of catechol-O-methyltransferase; 3, 5-dihydroxy-4-…
Number of citations: 219 citeseerx.ist.psu.edu
D Zhao, H Imaizumi, Q Lei, J Wu - Applied radiation and isotopes, 2007 - Elsevier
… tritiated water vapor (HTO vapor) and 3-hydroxy-4-methoxybenzoic acid (and it's analog; 4-hydroxy… The compounds studied included 3-hydroxy-4-methoxybenzoic acid and 4-hydroxy-3-…
Number of citations: 7 www.sciencedirect.com
BF Taylor - Applied and environmental microbiology, 1983 - Am Soc Microbiol
… Veratric acid (3,4-dimethoxybenzoic acid) but not isovanillic acid (3-hydroxy-4-methoxybenzoic acid) induced cells for the oxic and anoxic utilization of vanillate, and protocatechuate …
Number of citations: 78 journals.asm.org
T Coleman, RR Chao, JB Bruning, JJ De Voss… - RSC Advances, 2015 - pubs.rsc.org
… acid and 3-hydroxy-4-methoxybenzoic acid. This would be … in the turnover of 3-hydroxy-4-methoxybenzoic acid, we also … mediated turnover of 3-hydroxy-4-methoxybenzoic acid. …
Number of citations: 28 pubs.rsc.org
MR Jeffers, WC McRoberts, DB Harper - Microbiology, 1997 - microbiologyresearch.org
… assayed by measuring the production of veratric acid (3,4dimethoxybenzoic acid) on incubation of the preparation with isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and SAM. …
Number of citations: 29 www.microbiologyresearch.org
R Sietmann, R Uebe, E Böer, R Bode… - Journal of applied …, 2010 - academic.oup.com
… While 3‐hydroxy‐4‐methoxybenzoic acid was detected at a constant concentration in the culture supernatant by HPLC over a period of 48 h and seemed to be a dead‐end product, 4‐…
Number of citations: 17 academic.oup.com
J Lowenthal, LB Jaques - Journal of Pharmacology and Experimental …, 1953 - ASPET
… -methoxybenzoic acid, 2:3-dihydroxybenzoic acid, 2:4-dihydroxybenzoic acid, 2:5-dihydroxybenzoic acid (gentisic acid), 3:4-dihydroxybenzoic acid, 3-hydroxy 4-methoxybenzoic acid …
Number of citations: 12 jpet.aspetjournals.org

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